molecular formula C18H18Cl2N4O B13631103 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride

Cat. No.: B13631103
M. Wt: 377.3 g/mol
InChI Key: XYUKATKPCYMIFH-UHFFFAOYSA-N
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Description

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride is a complex organic compound that features a benzodiazole core, which is a fused heterocyclic structure containing both benzene and diazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved by cyclization reactions involving ortho-phenylenediamine and carboxylic acids or their derivatives.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Aminoethyl Group: This step can be carried out through nucleophilic substitution reactions where the aminoethyl group is introduced to the benzodiazole core.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group, which can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the benzamide moiety to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.

Scientific Research Applications

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may serve as a probe for studying biological processes involving benzodiazole derivatives.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to these targets, modulating their activity and leading to various biological effects. The ethynyl and aminoethyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-aminoethyl)amine: This compound has a similar aminoethyl group but lacks the benzodiazole core.

    Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities with the benzodiazole core.

Uniqueness

The uniqueness of 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H18Cl2N4O

Molecular Weight

377.3 g/mol

IUPAC Name

3-[2-[2-(2-aminoethyl)-1H-benzimidazol-4-yl]ethynyl]benzamide;dihydrochloride

InChI

InChI=1S/C18H16N4O.2ClH/c19-10-9-16-21-15-6-2-4-13(17(15)22-16)8-7-12-3-1-5-14(11-12)18(20)23;;/h1-6,11H,9-10,19H2,(H2,20,23)(H,21,22);2*1H

InChI Key

XYUKATKPCYMIFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C#CC2=C3C(=CC=C2)NC(=N3)CCN.Cl.Cl

Origin of Product

United States

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